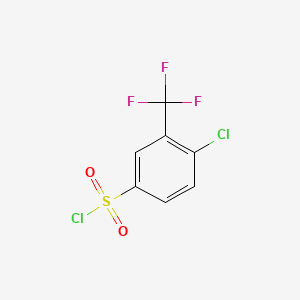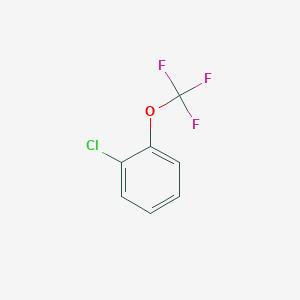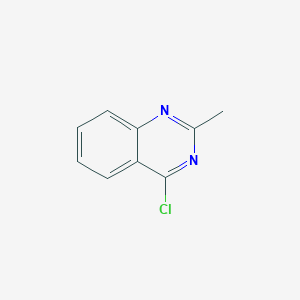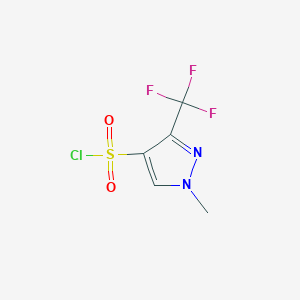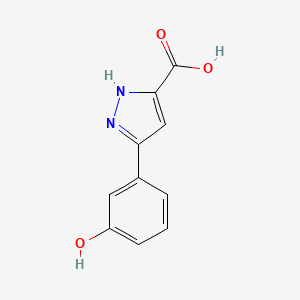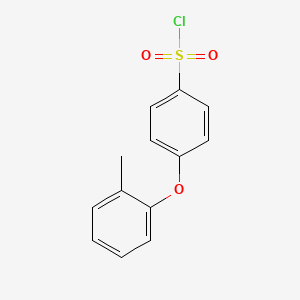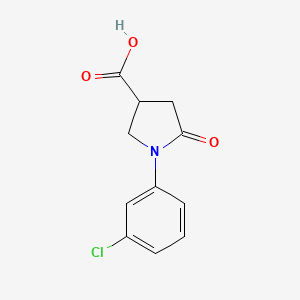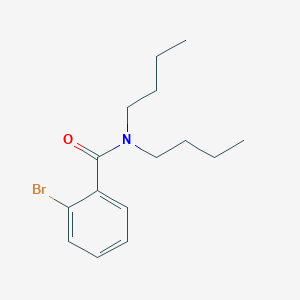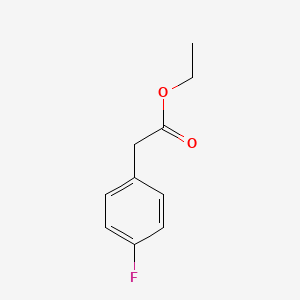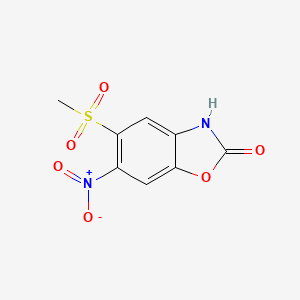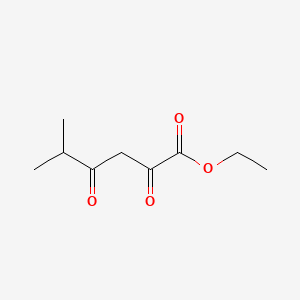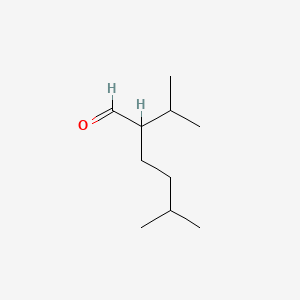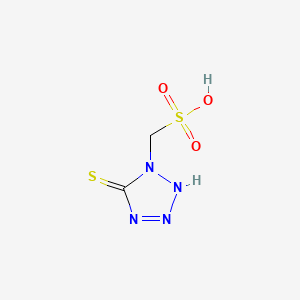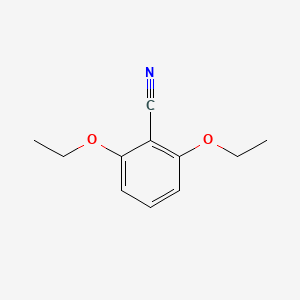
Cadmium tungsten oxide (CdWO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium tungstate (CdWO4) is a compound formed from cadmium and tungsten, notable for its high density and scintillation properties. It appears as colorless crystals with a slight yellow tint and has a density of 7.9 g/cm³ and a melting point of 1325 °C. This compound is primarily used in radiation detection, particularly as a scintillator in gamma-ray detection. When exposed to ionizing radiation, cadmium tungstate emits light, making it valuable in various applications, including computed tomography (CT) and high-energy physics experiments. Its peak scintillation wavelength is around 480 nm, with a light yield of approximately 30-50% compared to sodium iodide (NaI(Tl)). The material is not hygroscopic, which means it does not absorb moisture from the air, making it stable for use in various environments. Due to its properties, cadmium tungstate has been utilized since the 1940s as a replacement for calcium tungstate in fluoroscopes.
准备方法
Preparation methods of Cadmium Tungstate
Sol-Gel Processing
The sol-gel method is a versatile technique for preparing cadmium tungstate nanoparticles and thin films. This process involves the transformation of monomers into a colloidal solution (sol) that acts as a precursor for an integrated network (gel) of discrete particles or network polymers.
In a typical sol-gel synthesis of Cadmium tungsten oxide (CdWO4)[“]:
Precursors such as cadmium nitrate and sodium tungstate are dissolved in deionized water or ethanol.
A chelating agent like citric acid is added to stabilize the metal ions.
The solution is heated and stirred to form a gel.
The gel is dried and calcined at high temperatures to obtain crystalline Cadmium tungsten oxide (CdWO4).
The sol-gel method offers advantages such as good homogeneity, low processing temperature, and the ability to control particle size and morphology.
Hydrothermal Synthesis
Hydrothermal synthesis is a popular method for producing high-quality Cadmium tungsten oxide (CdWO4) nanostructures. This technique utilizes high pressure and temperature to crystallize substances directly from aqueous solutions[“].
The hydrothermal process for Cadmium tungsten oxide (CdWO4) typically involves:
Mixing aqueous solutions of cadmium and tungstate precursors.
Transferring the mixture to a Teflon-lined stainless steel autoclave.
Heating the autoclave to temperatures between 120-200°C for several hours.
Cooling, filtering, washing, and drying the resulting product.
Hydrothermal synthesis allows for precise control over crystal size, morphology, and composition by adjusting parameters such as temperature, pressure, and pH[“].
Precipitation Method
The precipitation method is a straightforward approach for synthesizing Cadmium tungsten oxide (CdWO4) particles. This technique involves the reaction of soluble cadmium and tungstate salts to form an insoluble Cadmium tungsten oxide (CdWO4) precipitate.
The general procedure includes:
Preparing aqueous solutions of cadmium nitrate and sodium tungstate.
Mixing the solutions under controlled conditions (e.g., temperature, pH).
Allowing the precipitate to form and settle.
Filtering, washing, and drying the precipitate.
Calcining the powder to improve crystallinity[“].
The precipitation method is advantageous for its simplicity and scalability, making it suitable for large-scale production of Cadmium tungsten oxide (CdWO4) powders.
Solid-State Reaction Method
The solid-state reaction method is a traditional technique for synthesizing Cadmium tungsten oxide (CdWO4), particularly useful for producing bulk materials. This method involves the direct reaction of solid precursors at high temperatures.
The process typically includes:
Mixing stoichiometric amounts of cadmium oxide (CdO) and tungsten trioxide (WO3) powders.
Grinding the mixture to ensure homogeneity.
Pelletizing the powder mixture.
Heating the pellets in a furnace at temperatures above 800°C for several hours.
Cooling and re-grinding the product to obtain Cadmium tungsten oxide (CdWO4) powder[“].
While this method requires high temperatures and long reaction times, it often results in highly crystalline and pure Cadmium tungsten oxide (CdWO4) samples.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for preparing Cadmium tungsten oxide (CdWO4) nanostructures. This technique utilizes microwave radiation to heat the reaction mixture, leading to faster reaction rates and shorter synthesis times.
The microwave synthesis of Cadmium tungsten oxide (CdWO4) typically involves:
Preparing a solution or suspension of cadmium and tungstate precursors.
Placing the mixture in a microwave-safe vessel.
Irradiating the sample with microwaves for a short duration (usually minutes).
Cooling, filtering, and washing the product.
Microwave-assisted synthesis offers advantages such as rapid heating, uniform nucleation, and the potential for producing unique nanostructures[“].
化学反应分析
Reactions with Air and Oxygen
While cadmium tungstate itself is relatively stable in air, the behavior of its constituent elements is worth noting. Cadmium metal reacts with oxygen in the air to form cadmium(II) oxide:
2Cd(s) + O2(g) → 2CdO(s)
The color of the resulting cadmium oxide can vary depending on the specific conditions of formation[“].
Reactions with Water
Cadmium tungstate exhibits high stability in water. Unlike elemental cadmium, which does not react with water, Cadmium tungsten oxide (CdWO4) maintains its structure in aqueous environments[“]. This stability contributes to its usefulness in various applications.
Reactions with Acids
The behavior of cadmium tungstate in acidic solutions is complex and depends on the specific acid involved:
Sulfuric Acid: Cadmium tungsten oxide (CdWO4) reacts slowly with dilute sulfuric acid, forming aquated Cd(II) ions:
Cadmium tungsten oxide (CdWO4)(s) + H2SO4(aq) → Cd2+(aq) + WO42-(aq) + SO42-(aq) + H2(g)
In practice, the Cd(II) ion is present as the complex [Cd(OH2)6]2+.
Nitric Acid: Reactions with oxidizing acids like nitric acid are more complex and highly dependent on specific conditions[“].
Reactions with Bases
Cadmium tungstate demonstrates stability in basic solutions. It does not dissolve in aqueous alkalis such as potassium hydroxide (KOH)[“]. This resistance to basic environments further expands its range of applications.
Reactions with Halogens
While cadmium tungstate itself does not readily react with halogens, the behavior of cadmium metal with halogens provides insight into potential reaction pathways:
Cd(s) + F2(g) → CdF2(s) [white]
Cd(s) + Br2(g) → CdBr2(s) [pale yellow]
Cd(s) + I2(g) → CdI2(s) [white]
These reactions illustrate the potential for halogenation under specific conditions[“].
Electrochemical Reactions
Cadmium tungstate exhibits interesting electrochemical behavior, particularly in its role as a scintillator. The redox properties of Cd(II) ions within the tungstate structure contribute to its ability to emit light when exposed to ionizing radiation[“].
Thermal Decomposition Reactions
At high temperatures, cadmium tungstate undergoes thermal decomposition. This process is crucial in the synthesis and crystallization of Cadmium tungsten oxide (CdWO4) films and powders. Heat treatment at temperatures ranging from 400°C to 600°C leads to the formation of crystalline cadmium tungstate[“].
Photochemical Reactions
Cadmium tungstate displays notable photochemical properties. When exposed to UV light or electron bombardment, well-crystallized Cadmium tungsten oxide (CdWO4) exhibits photoluminescence with a characteristic peak at 480 nm. This property is fundamental to its use as a scintillation material.
科学研究应用
Medical Imaging Applications
One of the most significant applications of cadmium tungstate is in medical imaging, particularly in Computed Tomography (CT) scanners. Cadmium tungsten oxide (CdWO4) serves as an efficient scintillator material, converting X-rays into visible light. This conversion is crucial for creating high-resolution images in CT scans.
The use of cadmium tungstate in CT scanners has greatly improved diagnostic accuracy. Its high density and atomic number contribute to excellent X-ray absorption, while its scintillation properties allow for efficient light output. These characteristics result in sharper, more detailed images that aid medical professionals in making accurate diagnoses[“].
Radiation Detection
Cadmium tungstate plays a vital role in radiation detection across various fields:
Nuclear Medicine: Cadmium tungsten oxide (CdWO4) detectors are used to monitor radiation levels in nuclear medicine procedures.
Homeland Security: Its ability to detect gamma rays makes it useful in security screening applications.
Environmental Monitoring: Cadmium tungsten oxide (CdWO4) detectors help in measuring background radiation and identifying radioactive contamination.
The advantages of using cadmium tungstate in radiation detection include its high detection efficiency, good energy resolution, and relatively fast response time[“].
Low-Background Physics Research
In the realm of fundamental physics, cadmium tungstate has proven invaluable for studying rare nuclear processes. Its application in low-background physics experiments has led to significant discoveries:
Double Beta Decay Studies: Cadmium tungsten oxide (CdWO4) crystals are used to search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos.
Alpha and Beta Decay Research: The material's properties allow for precise measurements of these decay processes.
Natural Alpha Activity of Tungsten: Research using Cadmium tungsten oxide (CdWO4) provided the first indication of natural alpha activity in 180W, a significant finding in nuclear physics[“].
Scintillation Techniques
Cadmium tungstate's scintillation properties have led to advancements in particle identification techniques:
Alpha-Beta Discrimination: Cadmium tungsten oxide (CdWO4) allows for effective discrimination between alpha and beta particles based on their different light emission characteristics.
Time of Light Emission: The material's scintillation decay time differs for various ionizing particles, enabling precise particle identification[“].
Non-Destructive Testing (NDT)
In industrial applications, cadmium tungstate is used for non-destructive testing:
Material Integrity Assessment: Cadmium tungsten oxide (CdWO4) detectors help in examining the internal structure of materials without causing damage.
Safety Inspections: It's used in manufacturing to detect defects in products and ensure quality control.
Environmental Science Applications
Cadmium tungstate contributes to environmental science through:
Radiation Level Monitoring: Cadmium tungsten oxide (CdWO4) detectors are used to measure environmental radiation levels.
Green Technologies: Its efficiency in radiation detection supports the development of more sustainable scientific practices[“].
作用机制
Crystal Structure and Electronic Properties
Cadmium tungsten oxide (CdWO4) crystallizes in a monoclinic wolframite structure, which plays a crucial role in its mechanism of action. The crystal structure consists of alternating layers of cadmium and tungsten atoms, with oxygen atoms forming octahedral coordination around the metal atoms. This arrangement results in a unique electronic band structure that determines the material's optical and scintillation properties.
The electronic structure of Cadmium tungsten oxide (CdWO4) is characterized by a wide bandgap, typically around 4.0-4.5 eV. The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by tungsten 5d orbitals. This electronic configuration is fundamental to understanding the material's interaction with radiation and its subsequent luminescence properties[“].
Scintillation Mechanism
The scintillation mechanism of Cadmium tungsten oxide (CdWO4) is a multi-step process that begins with the interaction of ionizing radiation with the crystal lattice. When high-energy particles or photons interact with Cadmium tungsten oxide (CdWO4), they create electron-hole pairs through ionization and excitation processes.
The energy absorption and conversion process involves several stages:
Creation of primary electron-hole pairs
Thermalization of charge carriers
Energy transfer to luminescence centers
Radiative recombination and light emission
The WO6 octahedral complexes within the crystal structure act as the primary luminescence centers. When excited, these complexes undergo electronic transitions that result in the emission of visible light, typically in the blue-green spectral region.
Defects and impurities in the crystal lattice play a significant role in the scintillation process. They can act as trapping centers for charge carriers, influencing the efficiency and timing characteristics of the light emission. Some defects can enhance the scintillation properties, while others may lead to non-radiative recombination, reducing the overall light yield[“].
Photoluminescence Process
The photoluminescence process in Cadmium tungsten oxide (CdWO4) is closely related to its scintillation mechanism but is typically studied using lower-energy excitation sources. When Cadmium tungsten oxide (CdWO4) absorbs photons with energies above its bandgap, electrons are excited from the valence band to the conduction band.
The excited electrons quickly relax to the bottom of the conduction band, while holes move to the top of the valence band. These charge carriers can then recombine through various pathways:
Direct band-to-band recombination
Recombination via intrinsic defect states
Energy transfer to luminescence centers (WO6 complexes)
The dominant emission in Cadmium tungsten oxide (CdWO4) is attributed to the 1T2 → 1A1 transition within the WO6 octahedral complex. This transition results in a broad emission band centered around 480-500 nm, giving Cadmium tungsten oxide (CdWO4) its characteristic blue-green luminescence.
The crystal size and morphology can significantly influence the photoluminescence process. Nanostructured Cadmium tungsten oxide (CdWO4) often exhibits enhanced luminescence properties due to increased surface-to-volume ratio and quantum confinement effects[“].
Charge Carrier Dynamics
The dynamics of charge carriers in Cadmium tungsten oxide (CdWO4) play a crucial role in its overall mechanism of action. Upon excitation, electron-hole pairs are generated and undergo several processes:
Thermalization: Rapid energy loss to the lattice
Drift and diffusion: Movement of carriers within the crystal
Trapping: Capture by defect states or impurities
Recombination: Radiative or non-radiative processes
The mobility and lifetime of charge carriers significantly impact the scintillation and luminescence properties of Cadmium tungsten oxide (CdWO4). Factors such as crystal quality, temperature, and applied electric fields can influence these dynamics.
Understanding and controlling charge carrier dynamics is essential for optimizing Cadmium tungsten oxide (CdWO4)'s performance in various applications, particularly in radiation detection where fast response times and high light yields are desirable[“].
Doping Effects on Mechanism
Doping Cadmium tungsten oxide (CdWO4) with various elements can significantly alter its electronic structure and, consequently, its mechanism of action. Common dopants include rare earth elements, transition metals, and other group II or VI elements.
Dopants can influence the mechanism of Cadmium tungsten oxide (CdWO4) in several ways:
Modification of the band structure
Introduce of new energy levels within the bandgap
Alteration of charge transfer processes
Enhancement or quenching of luminescence
For example, doping with trivalent rare earth ions like Eu3+ or Tb3+ can introduce new emiss[“]
相似化合物的比较
Cadmium tungstate (Cadmium tungsten oxide (CdWO4) or CWO) is an inorganic compound with unique properties that make it valuable for various scientific and technological applications. This article compares Cadmium tungsten oxide (CdWO4) with similar compounds to highlight its distinctive characteristics and advantages.
Comparison with Other Tungstate Compounds
Cadmium tungstate shares similarities with several other tungstate compounds, but also has some key differences:
Lower density (6.06 g/cm3) compared to Cadmium tungsten oxide (CdWO4) (7.9 g/cm3)[“]
Higher melting point (1620°C) than Cadmium tungsten oxide (CdWO4) (1325°C)
Commonly used in fluorescent applications
Lower density (6.5 g/cm3) than Cadmium tungsten oxide (CdWO4)
Higher melting point (1650°C) than Cadmium tungsten oxide (CdWO4)
Used in X-ray imaging applications
Higher density (8.3 g/cm3) than Cadmium tungsten oxide (CdWO4)
Lower melting point (1050°C) than Cadmium tungsten oxide (CdWO4)
Also used in scintillation applications
Similar density (7.3 g/cm3) to Cadmium tungsten oxide (CdWO4)
Similar melting point (1350°C) to Cadmium tungsten oxide (CdWO4)
Exhibits photoluminescence and used in phosphors
Structural Comparisons
Cadmium tungsten oxide (CdWO4) has a monoclinic crystal structure, which differs from some other tungstates:
CaWO4 has a tetragonal scheelite structure
PbWO4 can exist in multiple phases, including scheelite and raspite structures[“]
Optical Properties Comparison
Luminescence Efficiency:
Cadmium tungsten oxide (CdWO4) shows increasing luminescence efficiency with X-ray energy, similar to Lu3Al5O12:Ce but lower in magnitude. It outperforms CaF2:Eu at energies above 90 kVp[“].
Emission Spectra:
Cadmium tungsten oxide (CdWO4) has a peak scintillation wavelength of 480 nm, with an emission range of 380-660 nm6.
Scintillation Characteristics:
Light yield: 13,000 photons/MeV
Light output: Approximately 40% of NaI(Tl)
Scintillation time: 12-15 μs
Radiation Detection Capabilities
Cadmium tungsten oxide (CdWO4) exhibits excellent radiation hardness and sensitivity to various types of radiation:
Effective in detecting gamma rays and X-rays
Can be combined with boron carbide for neutron detection[“]
High radiopurity allows detection of rare nuclear processes
常见问题
What are the main chemical reactions of cadmium tungstate?
The main reactions include slow dissolution in dilute acids, stability in water and bases, and photochemical reactions when exposed to ionizing radiation.
How does cadmium tungstate react with strong acids?
It reacts slowly with dilute sulfuric acid, forming aquated Cd(II) ions. Reactions with oxidizing acids like nitric acid are more complex and condition-dependent.
Is cadmium tungstate stable in air at room temperature?
A: Yes, cadmium tungstate is relatively stable in air at room temperature.
Can cadmium tungstate undergo redox reactions?
While cadmium tungstate itself doesn't readily undergo redox reactions, the Cd(II) ions within its structure can participate in electrochemical processes.
What happens to cadmium tungstate when heated to high temperatures?
At high temperatures (400-600°C), cadmium tungstate undergoes crystallization, which is crucial for forming well-structured Cadmium tungsten oxide (CdWO4) for various applications.
What makes cadmium tungstate useful in scientific research?
Cadmium tungstate's unique scintillation properties, high density, and excellent radiation detection capabilities make it valuable in various scientific applications.
How does cadmium tungstate contribute to medical imaging?
It acts as an efficient scintillator in CT scanners, converting X-rays into visible light, which results in high-resolution images for accurate diagnoses.
Can cadmium tungstate detect different types of radiation?
Yes, it can detect various types of ionizing radiation, including gamma rays, X-rays, and charged particles.
What are the advantages of using cadmium tungstate in low-background physics experiments?
Its high purity and low intrinsic radioactivity make it ideal for detecting rare nuclear events with minimal background interference.
How is cadmium tungstate advancing environmental monitoring?
Cadmium tungsten oxide (CdWO4) detectors are used to measure background radiation levels and detect radioactive contamination in the environment with high sensitivity.
属性
CAS 编号 |
7790-85-4 |
|---|---|
分子式 |
CdOW |
分子量 |
312.25 g/mol |
IUPAC 名称 |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
InChI 键 |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Cd+2].[W] |
规范 SMILES |
O=[W].[Cd] |
Key on ui other cas no. |
7790-85-4 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


